2-(Oxetan-3-yloxy)pyridine

描述

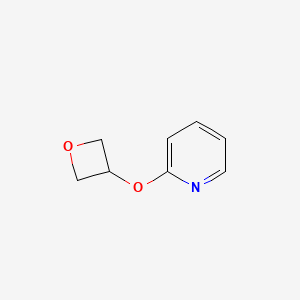

2-(Oxetan-3-yloxy)pyridine is a pyridine derivative featuring an oxetane ring (a three-membered cyclic ether) attached via an oxygen linker at the pyridine’s 2-position. This compound combines the aromaticity and basicity of pyridine with the steric and electronic effects of the oxetane moiety, making it valuable in medicinal chemistry and materials science. The oxetane ring’s high ring strain and polarity enhance its metabolic stability and solubility compared to bulkier substituents like tetrahydropyran (oxane) .

属性

IUPAC Name |

2-(oxetan-3-yloxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-2-4-9-8(3-1)11-7-5-10-6-7/h1-4,7H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONSDOUDNEQXVQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxetan-3-yloxy)pyridine typically involves the formation of the oxetane ring followed by its attachment to the pyridine ring. One common method is the reaction of 3-chloropropyl acetate with potassium hydroxide at elevated temperatures to form oxetane . This oxetane can then be reacted with a pyridine derivative under suitable conditions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing by-products.

化学反应分析

Types of Reactions: 2-(Oxetan-3-yloxy)pyridine can undergo various chemical reactions, including:

Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.

Reduction: The pyridine ring can be reduced under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxetane ring.

Common Reagents and Conditions:

Oxidation: Peroxy acids can be used for the oxidation of the oxetane ring.

Reduction: Hydrogenation catalysts can be employed for the reduction of the pyridine ring.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxetane ring can lead to the formation of oxetanones, while substitution reactions can yield various substituted pyridine derivatives .

科学研究应用

2-(Oxetan-3-yloxy)pyridine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the development of new materials with unique properties.

作用机制

The mechanism of action of 2-(Oxetan-3-yloxy)pyridine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The pyridine ring can participate in various binding interactions with enzymes and receptors, influencing their activity and function .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of 2-(oxetan-3-yloxy)pyridine with structurally related pyridine derivatives:

*Estimated based on molecular formula (C₈H₉NO₂).

Key Comparisons

Ring Strain and Reactivity :

The oxetane ring in this compound introduces significant ring strain compared to six-membered oxane analogs (e.g., [2-(oxan-4-yloxy)pyridin-3-yl]methanamine). This strain enhances reactivity in ring-opening reactions, which is exploited in covalent inhibitor design .- Solubility and Bioavailability: Oxetane’s compact structure improves aqueous solubility relative to bulkier substituents (e.g., octan-2-yloxy groups). This property is critical for oral bioavailability in drug candidates, as seen in analogs like 6-(2,3-difluoro-4-(oxetan-3-yloxy)benzyl)-9-hydroxy-5-methyl-7-oxo-N-(4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyrimidin-4-yl)phenyl)-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide (EP 4374877 A2), a spirocyclic compound with demonstrated pharmacological activity .

Synthetic Versatility :

Compared to 2-(chloromethyl)pyridine hydrochloride, the oxetane-oxy group offers fewer toxicity concerns while maintaining utility as a linker in multicomponent reactions (e.g., Ugi reactions) .

Research Findings

- Pharmacological Potential: Oxetane-containing pyridines are prioritized in kinase inhibitor development due to their ability to modulate enzyme active sites without excessive hydrophobicity. For example, 2-(3-ethyloxetan-3-yl)piperidine (a related oxetane-piperidine hybrid) is used in agrochemicals and CNS drug candidates .

Thermodynamic Stability : Oxetane derivatives exhibit superior thermal stability compared to furan or tetrahydrofuran analogs, as evidenced by their prevalence in high-temperature synthesis protocols .

生物活性

2-(Oxetan-3-yloxy)pyridine is a compound that features a pyridine ring substituted with an oxetane moiety. This unique structure imparts various biological activities, making it a subject of interest in medicinal chemistry. The following sections will explore its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with oxetane-containing reagents. The general synthetic pathway can be summarized as follows:

- Preparation of Oxetane Derivative : The oxetane ring is synthesized through cyclization reactions involving appropriate precursors.

- Nucleophilic Substitution : The prepared oxetane is then subjected to nucleophilic substitution with a pyridine derivative, leading to the formation of this compound.

This synthetic route allows for the modification of both the oxetane and pyridine components, enabling the exploration of various derivatives with enhanced biological activities.

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its potential anti-inflammatory and analgesic properties. Notable findings include:

- Anti-inflammatory Activity : Research indicates that derivatives of pyridine, including this compound, exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. For instance, compounds structurally related to this compound have shown IC50 values in the low micromolar range against COX-2, comparable to established anti-inflammatory drugs like celecoxib .

- Mechanism of Action : The anti-inflammatory effects are attributed to the modulation of eicosanoid biosynthesis, where the inhibition of COX enzymes leads to decreased production of pro-inflammatory mediators such as prostaglandins .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies have highlighted the importance of specific substituents on the pyridine and oxetane rings for enhancing biological activity:

| Substituent | Effect on Activity |

|---|---|

| Bromine at 4-position | Enhances reactivity and binding affinity |

| Hydroxyl groups | Increase solubility and bioavailability |

| Alkyl substitutions | Influence lipophilicity and membrane permeability |

These modifications can lead to improved efficacy and selectivity for specific molecular targets.

Case Studies

- In Vivo Studies : In animal models, compounds similar to this compound have demonstrated efficacy in reducing inflammation induced by carrageenan and formalin. The ED50 values for these compounds were reported to be significantly lower than those for traditional NSAIDs, indicating a promising therapeutic profile .

- Target Identification : Interaction studies using molecular docking have suggested that this compound may bind effectively to various inflammatory mediators, modulating their activity. This aspect is crucial for understanding its potential in treating chronic inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。